molecular formula C13H12N4O B5540843 N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide

N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5540843
M. Wt: 240.26 g/mol
InChI Key: NNAQCTFXKZJAKD-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a carboxamide group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide can be achieved through several methods. One common approach involves the reaction of 4-(cyanomethyl)aniline with 1-methyl-1H-pyrazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups replacing the cyanomethyl group .

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyanomethyl group and the pyrazole ring play crucial roles in the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the pyrazole ring and the carboxamide group differentiates it from other similar compounds, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-17-12(7-9-15-17)13(18)16-11-4-2-10(3-5-11)6-8-14/h2-5,7,9H,6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAQCTFXKZJAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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